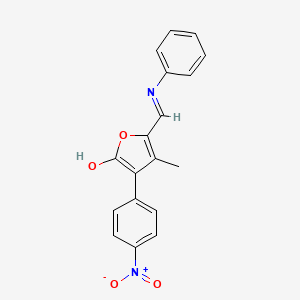
2-((tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethoxy)phenyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethoxy)phenyl)isonicotinamide” is a complex organic molecule. It contains a tetrahydro-2H-pyran ring, which is a saturated six-membered ring with one oxygen atom . The compound also contains an isonicotinamide group, which is a derivative of pyridine, and a trifluoromethoxyphenyl group, which is a phenyl ring with a trifluoromethoxy substituent .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the properties of its constituent groups. For example, the tetrahydro-2H-pyran ring might undergo reactions involving the opening of the ring . The isonicotinamide group could participate in reactions involving the nitrogen atom . The trifluoromethoxy group might influence the compound’s reactivity due to the strong electron-withdrawing effect of the fluorine atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polar groups in the molecule. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .Wissenschaftliche Forschungsanwendungen
Tetrahydro-2H-pyran Derivatives
Synthetic Methodologies
Research on tetrahydro-2H-pyran derivatives often focuses on synthetic methodologies. For instance, the study on the synthesis of tetrahydrobenzo[b]pyrans using phenylboronic acid as a catalyst highlights the operational simplicity and environmental benefits of this approach (Sara Nemouchi et al., 2012). This work underscores the interest in developing efficient synthetic routes for pyran derivatives, which are important scaffolds in many biologically active compounds.
Catalysis and Reactions
The application of superacidic media for the alkylation of benzene with cyclic ethers, including tetrahydro-2H-pyran derivatives, demonstrates the versatility of these compounds in catalytic and synthetic chemistry (Á. Molnár et al., 2003). This research contributes to the understanding of how these compounds can be used in complex chemical transformations.
Isonicotinamide Derivatives
Molecular Complexes
Studies on isonicotinamide and its ability to form molecular complexes through hydrogen bonding and noncovalent interactions with carboxylic acids showcase the compound's role in crystal engineering and design of new materials (Yuting Zhang et al., 2021). Such research highlights the potential pharmaceutical and material science applications of isonicotinamide derivatives.
Charge Density Studies
The characterization of polymorphic forms of isonicotinamide complexes, emphasizing the role of strong O-H...N hydrogen bonds, provides critical insights into the molecular interactions that define the solid-state properties of pharmaceutical compounds (M. Schmidtmann et al., 2009). This work is essential for the development of better pharmaceutical formulations.
Zukünftige Richtungen
The future research directions for this compound would depend on its properties and potential applications. For example, if it has promising biological activity, it might be studied further as a potential drug. Alternatively, if it has interesting chemical reactivity, it might be investigated for use in chemical synthesis .
Eigenschaften
IUPAC Name |
2-(oxan-4-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O4/c19-18(20,21)27-15-4-2-1-3-14(15)23-17(24)12-5-8-22-16(11-12)26-13-6-9-25-10-7-13/h1-5,8,11,13H,6-7,9-10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMNARPONYFBBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=O)NC3=CC=CC=C3OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1H-pyrrol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2669105.png)
![N-tert-butyl-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2669106.png)
![S-phenyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate](/img/structure/B2669107.png)


![6-Phenyl-2-[1-(2-pyrazol-1-ylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2669114.png)
![5-[(4-Ethoxyphenyl)amino]-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2669115.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenoxyethanone](/img/structure/B2669117.png)
![3-(ethylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2669118.png)
![2-(5-Methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2669119.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2669120.png)


